molecular formula C19H21ClN2O2 B2760526 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol CAS No. 942864-60-0

1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Cat. No.: B2760526
CAS No.: 942864-60-0
M. Wt: 344.84
InChI Key: YWWMTMCPOJXCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a complex organic compound that features a benzodiazole ring, a chlorophenoxy group, and a butanol moiety

Scientific Research Applications

1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazoles are known to have a wide range of biological activities and are used in the treatment of various diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Benzimidazoles are generally considered safe for use in medical applications, but specific safety data for this compound is not available .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities of benzimidazoles, this compound could have potential uses in medical or industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 2-(2-chlorophenoxy)ethyl bromide under basic conditions.

    Introduction of the Butanol Moiety: The final step involves the reaction of the intermediate with butanol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chlorophenoxy group can be reduced to a phenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethanol
  • 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Uniqueness: 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanol moiety, in particular, can influence its solubility and reactivity compared to similar compounds with different alkyl chains.

Properties

IUPAC Name

1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-2-7-17(23)19-21-15-9-4-5-10-16(15)22(19)12-13-24-18-11-6-3-8-14(18)20/h3-6,8-11,17,23H,2,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWMTMCPOJXCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.